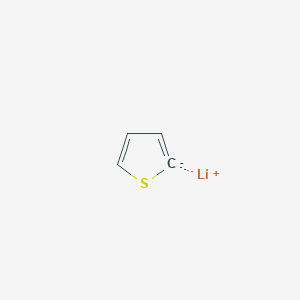

2-Thienyllithium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOZPMHMQQMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950532 | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-07-4 | |

| Record name | 2-Thienyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium thiophen-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Chemistry of 2-Thienyllithium: A Technical Guide to Aggregation and Solvation

Executive Summary: 2-Thienyllithium (C₄H₃LiS) is a cornerstone reagent in organic synthesis, prized for its utility in creating carbon-carbon bonds and functionalizing heterocyclic scaffolds.[1] However, its structural representation as a simple monomer is a significant oversimplification. Like most organolithium compounds, its true nature is dictated by a dynamic equilibrium between various aggregated states.[2][3] This guide provides an in-depth analysis of the structure of 2-thienyllithium, elucidated through extensive crystallographic and spectroscopic studies. We will explore how the choice of solvent or coordinating ligand directly controls the degree of aggregation—from tetramers to monomers—in both the solid state and solution, a fundamental principle that governs its reactivity and has profound implications for reaction design and optimization.

The Fundamental Principle: Aggregation in Organolithium Chemistry

Organolithium reagents are characterized by a highly polar carbon-lithium bond, which drives them to form aggregates in solution to minimize their electrostatic potential.[4] These aggregates, often unreactive or poorly reactive, can be deaggregated by the addition of Lewis basic donor molecules, such as ethers or amines, which coordinate to the lithium centers.[4] The structure of 2-thienyllithium is a classic exemplar of this principle, where the nature of the donor base profoundly influences the resulting structural motif. Understanding this relationship is paramount for predicting and controlling its chemical behavior.

Solid-State Structures: Definitive Insights from X-ray Crystallography

Single-crystal X-ray diffraction has provided unambiguous evidence of the various aggregated forms of 2-thienyllithium. The degree of aggregation is inversely proportional to the coordinating power and denticity of the Lewis base employed.

Tetrameric Core with Monodentate Ethers

In the presence of a weakly coordinating monodentate ether like diethyl ether (Et₂O), 2-thienyllithium crystallizes as a tetramer, [(Et₂O)Li(C₄H₃S)]₄ .[2][3] This structure is based on a distorted Li₄C₄ cubane-like core, where each lithium atom is coordinated to three carbon atoms from three different thienyl rings and one molecule of diethyl ether.

Dimeric Structures with Enhanced Coordination

The introduction of stronger or chelating donor bases readily breaks down the tetrameric structure into dimers.

-

Tetrahydrofuran (THF): With THF, a stronger monodentate donor than Et₂O, a dimeric complex, [(THF)₂Li(C₄H₃S)]₂ , is formed.[1][2][3] In this arrangement, two lithium atoms and the two ipso-carbons of the thienyl rings form a planar Li₂C₂ four-membered ring. Each lithium center is further coordinated by two THF molecules, satisfying its coordination sphere.[3]

-

Bidentate (Chelating) Ligands: Chelating ligands such as 1,2-dimethoxyethane (DME) and N,N,N',N'-tetramethylethylenediamine (TMEDA) are highly effective at forming stable dimeric adducts, [(DME)Li(C₄H₃S)]₂ and [(TMEDA)Li(C₄H₃S)]₂ , respectively.[2][3] The chelation effect provides entropic and enthalpic advantages, strongly favoring the formation of a Li₂C₂ core where each lithium atom is coordinated by one molecule of the bidentate ligand.

The Monomeric State: Saturating the Lithium Coordination Sphere

A monomeric structure can be achieved by employing a powerful tridentate ligand that can single-handedly saturate the coordination sphere of the lithium cation. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) accomplishes this, yielding the monomeric complex [(PMDETA)Li(C₄H₃S)] .[1][2][3] In this state, the lithium atom is bound to the single thienyl anion and fully coordinated by the three nitrogen atoms of the PMDETA ligand, preventing any further aggregation.

Summary of Solid-State Structural Data

The following table summarizes the key structural motifs of 2-thienyllithium as determined by X-ray crystallography.

| Compound Formula | Donor Ligand | Aggregation State | Core Structural Motif | Reference(s) |

| [(Et₂O)Li(C₄H₃S)]₄ | Diethyl Ether | Tetramer | Li₄C₄ Distorted Cube | [2][3] |

| [(THF)₂Li(C₄H₃S)]₂ | THF | Dimer | Li₂C₂ Planar Ring | [1][2][3] |

| [(DME)Li(C₄H₃S)]₂ | DME | Dimer | Li₂C₂ Planar Ring | [2][3] |

| [(TMEDA)Li(C₄H₃S)]₂ | TMEDA | Dimer | Li₂C₂ Planar Ring | [2][3] |

| [(PMDETA)Li(C₄H₃S)] | PMDETA | Monomer | N/A | [1][2][3] |

Solution-State Structures: A Dynamic Picture

While solid-state structures provide a static snapshot, the behavior in solution is often more complex and directly relevant to synthetic applications. The structure in solution is primarily investigated using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY).[2][3]

Structural Retention vs. Dynamic Equilibria

Studies have shown that the structures of the more robustly chelated complexes are well-maintained when dissolved in non-coordinating solvents like toluene.[2][3] The dimeric DME and TMEDA complexes and the monomeric PMDETA complex largely retain their solid-state aggregation level in solution.[3]

In contrast, the THF-solvated dimer, [(THF)₂Li(C₄H₃S)]₂, exhibits more dynamic behavior. NMR data suggest that in solution, a partial dissociation of THF molecules occurs, potentially leading to a rapid equilibrium between the dimer and a higher-order aggregate like a tetramer.[3] This dynamic exchange is crucial as it implies that the concentration of the most reactive species (likely a less-aggregated form) is highly dependent on solvent concentration and temperature. Similarly, studies of substituted 2-thienyllithium reagents in THF/ether mixtures reveal the presence of dimer-monomer equilibria.[5][6]

Visualizing the Structures and Equilibria

The following diagrams illustrate the core structural motifs of 2-thienyllithium and the deaggregation process.

Diagram 2: The planar Li₂C₂ ring of the TMEDA-solvated dimer.

Diagram 3: The monomeric unit formed with the tridentate PMDETA ligand.

Diagram 4: Conceptual workflow of solvent-mediated deaggregation.

Experimental Methodologies

Synthesis of 2-Thienyllithium

The following protocol describes a common method for the preparation of 2-thienyllithium via halogen-lithium exchange, which must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Charging: Charge the flask with a solution of 2-bromothiophene (1.0 eq.) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to between -70 °C and -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.0 eq., typically as a solution in hexanes) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at the low temperature for 1-2 hours. A precipitate of lithium bromide may form, and the solution typically becomes a pale yellow or off-white slurry.

-

Confirmation (Optional): The formation of 2-thienyllithium can be confirmed by quenching a small aliquot with an electrophile (e.g., D₂O or an aldehyde) and analyzing the product by NMR or GC-MS.

-

Usage: The resulting solution of 2-thienyllithium is typically used immediately for subsequent reactions.

Causality Note: The halogen-lithium exchange is a rapid and efficient method for generating organolithiums. Performing the reaction at low temperatures is critical to prevent side reactions, such as the deprotonation of the solvent (especially THF) or reaction with the starting 2-bromothiophene.

Conclusion

The structure of 2-thienyllithium is not a singular entity but a collection of aggregates whose existence is governed by the surrounding medium. X-ray crystallography has revealed a spectrum of solid-state structures, from tetramers in weakly coordinating solvents to dimers and monomers with progressively stronger and multidentate Lewis bases. [2][3]NMR studies confirm that these structural motifs, particularly those involving chelation, are largely preserved in solution, although dynamic equilibria can exist. [3]This deep understanding of the interplay between solvation and aggregation is fundamental for the rational design of synthetic procedures, enabling chemists to modulate the reactivity of this vital reagent by simple and logical changes to the reaction environment.

References

-

Granitzka, M., Pöppler, A.-C., Schwarze, E. K., Stern, D., Schulz, T., John, M., & Stalke, D. (2016). Aggregation of Donor Base Stabilized 2-Thienyllithium in a Single Crystal and in Solution: Distances from X-ray Diffraction and the Nuclear Overhauser Effect. Figshare. Retrieved from [Link]

-

Granitzka, M., Pöppler, A.-C., Schwarze, E. K., Stern, D., Schulz, T., John, M., & Stalke, D. (2012). Aggregation of Donor Base Stabilized 2-Thienyllithium in a Single Crystal and in Solution: Distances from X-ray Diffraction and the Nuclear Overhauser Effect. Journal of the American Chemical Society, 134(1), 132-142. DOI: 10.1021/ja207310e. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thienyllithium. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). 2-Thienyllithium solution. Retrieved from [Link]

-

Reich, H. J., & Goldenberg, W. S. (2005). Solution Structure and Chelation Properties of 2-Thienyllithium Reagents. The Journal of Organic Chemistry, 70(19), 7520–7529. DOI: 10.1021/jo050592+. Retrieved from [Link]

-

Reich, H. J., & Goldenberg, W. S. (2005). Solution structure and chelation properties of 2-thienyllithium reagents. The Journal of Organic Chemistry, 70(19), 7520-7529. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of 1. Retrieved from [Link]

-

Strohmann, C., & Gessner, V. H. (2009). From the Alkyllithium Aggregate to the Monomeric Species: A Journey through the Manifold Structural Motifs. Angewandte Chemie International Edition, 48(20), 3594-3597. (Note: This is a representative reference for the general principle, the specific citation refers to the concept as described in the search result for TMEDA's use in organolithium chemistry: [Link])

-

Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

Sources

- 1. Buy 2-Thienyllithium | 2786-07-4 [smolecule.com]

- 2. figshare.com [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solution structure and chelation properties of 2-thienyllithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-thienyllithium CAS number and properties

An In-Depth Technical Guide to 2-Thienyllithium: Synthesis, Properties, and Applications

Introduction

2-Thienyllithium (CAS Number: 2786-07-4) is a potent organolithium reagent that has become an indispensable tool in modern organic synthesis and materials science.[1][2][3][4] Structurally, it consists of a lithium cation bonded to the C2 position of a thiophene ring.[1] This arrangement renders the C2 carbon highly nucleophilic, making 2-thienyllithium a versatile building block for creating complex molecular architectures.[1][5] Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of advanced conducting polymers for electronic applications.[1] This guide provides a comprehensive overview of its properties, synthesis, solution behavior, and key applications, grounded in established scientific literature for researchers and drug development professionals.

Physicochemical and Structural Properties

2-Thienyllithium is a highly reactive compound, typically supplied and handled as a solution in ethereal solvents like tetrahydrofuran (THF) or mixtures with hydrocarbons.[2] It is known for its pyrophoric nature, igniting spontaneously upon exposure to air, and it reacts violently with water.[1][6]

Data Summary

| Property | Value | Source(s) |

| CAS Number | 2786-07-4 | [1][2][3][6] |

| Molecular Formula | C₄H₃LiS | [1][2][7] |

| Molecular Weight | 90.07 g/mol | [2][4][7] |

| IUPAC Name | lithium;2H-thiophen-2-ide | [1] |

| Synonyms | 2-Lithiothiophene, Thiophen-2-yllithium | [1][4] |

| Appearance | Typically a solution in THF/hexanes | [2] |

| Density (of solution) | ~0.829 g/mL at 25 °C (for 1.0 M in THF/hexanes) | [1] |

| Flash Point (of solution) | -30 °C (-22 °F) - closed cup | [1] |

| Solubility | Soluble in ethereal solvents (THF, diethyl ether); reacts violently with protic solvents (e.g., water) | [1] |

Structure and Aggregation in Solution

The reactivity and selectivity of 2-thienyllithium are profoundly influenced by its structure in solution. Like many organolithium reagents, it does not typically exist as a simple monomer. Instead, it forms aggregates, primarily dimers, in equilibrium with the monomeric species. This behavior is highly dependent on the solvent system.[8][9][10]

Low-temperature NMR spectroscopy studies have been instrumental in elucidating this equilibrium.[8][9] In coordinating solvents like THF, the solvent molecules solvate the lithium cation, influencing the monomer-dimer balance. The presence of strong donor additives, such as hexamethylphosphoramide (HMPA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can further shift the equilibrium towards the more reactive monomeric form by breaking down the aggregates.[8]

Caption: Monomer-Dimer Equilibrium of 2-Thienyllithium in Solution.

Preparation of 2-Thienyllithium

2-Thienyllithium is most commonly prepared via two primary methods: direct deprotonation (metalation) of thiophene or metal-halogen exchange from a 2-halothiophene. The choice of method depends on the availability of starting materials and the desired purity.

-

Direct Metalation of Thiophene : The C2 proton of thiophene is sufficiently acidic to be removed by a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures in an inert solvent.[11]

-

Metal-Halogen Exchange : A more rapid and often cleaner method involves the reaction of 2-bromothiophene or 2-chlorothiophene with an alkyllithium reagent (n-BuLi or sec-BuLi). The exchange occurs quickly even at very low temperatures (-70 °C).[12]

Experimental Protocol: Synthesis via Metal-Halogen Exchange

This protocol describes the preparation of a 2-thienyllithium solution from 2-bromothiophene and n-butyllithium.[12] All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (e.g., 2.5 M solution in hexanes)

-

Anhydrous diethyl ether or THF

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, and inert gas inlet.

Procedure:

-

Setup: Assemble the glassware and flush the entire system thoroughly with dry argon or nitrogen.

-

Reagent Addition: To the reaction flask, add anhydrous diethyl ether and cool the flask to -70 °C using a dry ice/acetone bath.

-

Substrate: Add 2-bromothiophene (1.0 equivalent) to the cooled solvent with stirring.

-

Lithiation: Add n-butyllithium (1.0 equivalent) dropwise from the addition funnel, ensuring the internal temperature does not rise above -65 °C.

-

Reaction: After the addition is complete, stir the mixture at -70 °C for 1 hour. The reaction is typically rapid.

-

Completion: The resulting solution of 2-thienyllithium is ready for use in subsequent reactions. It is generally used in situ without isolation.

Caption: Workflow for the Synthesis of 2-Thienyllithium.

Key Reactions and Synthetic Applications

As a strong nucleophile and base, 2-thienyllithium participates in a wide array of chemical transformations.[5]

Carbon-Carbon Bond Formation

The most common application of 2-thienyllithium is in the formation of C-C bonds. It readily reacts with a variety of electrophiles:

-

Alkylation and Arylation: Reaction with alkyl or aryl halides yields substituted thiophenes.[1]

-

Reactions with Carbonyls: It adds to aldehydes, ketones, and esters to form the corresponding secondary alcohols, tertiary alcohols, and ketones, respectively.

-

Coupling Reactions: It can undergo coupling reactions, for example with thionyl chloride to produce 2,2'-bithiophene, a precursor to polythiophene.[1]

Caption: Key Reactions of 2-Thienyllithium with Various Electrophiles.

Applications in Materials Science

2-Thienyllithium is a critical precursor for the synthesis of conducting polymers.[1] Polythiophenes and their derivatives are widely studied for their electronic properties and are used in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Solar Cells (OSCs)

-

Field-Effect Transistors (FETs)

The synthesis of these materials often involves the polymerization of thienyl monomers, which are frequently prepared using 2-thienyllithium as a key intermediate.

Safety and Handling

2-Thienyllithium is a hazardous material that requires strict safety protocols. Its primary dangers are its pyrophoricity, high reactivity with water, and corrosivity.[7]

Handling Precautions:

-

Inert Atmosphere: Always handle under a dry, inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[5]

-

Syringe Techniques: Use well-maintained syringes and needles for transferring solutions to prevent exposure to air.

-

Quenching: To safely destroy residual reagent, slowly add it to a cooled, non-protic solvent like isopropanol or tert-butanol, followed by a careful addition of water.

-

Spills: In case of a small spill, smother the material with a dry absorbent such as sand or powdered limestone. Do NOT use water.

GHS Hazard Information

| Pictogram(s) | GHS Code | Hazard Statement | Source(s) |

| 🔥 | H225 | Highly flammable liquid and vapor | [3] |

| 🔥 | H250 | Catches fire spontaneously if exposed to air | [7] |

| corrosive | H314 | Causes severe skin burns and eye damage | [7] |

| ❗ | H302/H332 | Harmful if swallowed or if inhaled | [7] |

| health hazard | H351 | Suspected of causing cancer | [3] |

| environment | H411 | Toxic to aquatic life with long-lasting effects | [3] |

References

-

2-Thienyllithium solution. (2024, April 9). ChemBK. Retrieved January 16, 2026, from [Link]

-

Reich, H. J., & Goldenberg, W. S. (2005). Solution Structure and Chelation Properties of 2-Thienyllithium Reagents. The Journal of Organic Chemistry, 70(19), 7520–7529. [Link]

-

Synthesis of 1. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

2-thienyllithium. (2025, August 25). Chemsrc. Retrieved January 16, 2026, from [Link]

-

2-Thienyllithium. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

2-thiophenethiol. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

Synthesis of Thienyllithium. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

Reich, H. J., & Goldenberg, W. S. (2005). Solution structure and chelation properties of 2-thienyllithium reagents. PubMed. Retrieved January 16, 2026, from [Link]

-

Reich, H. J., & Goldenberg, W. S. (2005). Solution Structure and Chelation Properties of 2-Thienyllithium Reagents. ACS Publications. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy 2-Thienyllithium | 2786-07-4 [smolecule.com]

- 2. 2-噻吩基锂 溶液 1.0 M in THF/hexanes | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-THIENYLLITHIUM | 2786-07-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 2-thienyllithium | CAS#:2786-07-4 | Chemsrc [chemsrc.com]

- 7. 2-Thienyllithium | C4H3LiS | CID 76028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solution structure and chelation properties of 2-thienyllithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. rsc.org [rsc.org]

The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of 2-Thienyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal discovery and historical development of 2-thienyllithium, a cornerstone organometallic reagent in modern organic synthesis and drug discovery. By examining its origins and the evolution of its synthesis, we gain a deeper appreciation for the chemical principles that underpin its utility and the innovative spirit of the scientists who first harnessed its power.

The Dawn of a New Era in Organometallic Chemistry: The Pioneering Work of Henry Gilman

The story of 2-thienyllithium is inextricably linked to the broader revolution in organic chemistry sparked by the development of organolithium reagents. In the early 20th century, Grignard reagents (organomagnesium halides) were the dominant tools for forming carbon-carbon bonds. However, the 1930s witnessed the emergence of organolithium compounds, a new class of reagents that offered distinct advantages in reactivity and selectivity. At the forefront of this new frontier was the American chemist Henry Gilman of Iowa State College.[1][2] His extensive investigations into organolithium chemistry laid the fundamental groundwork for their widespread application in synthesis.[1]

Gilman's meticulous work transformed the perception of organometallic compounds from mere laboratory curiosities into indispensable synthetic tools.[1] He and his contemporaries, Karl Ziegler and Georg Wittig, pioneered the study of these highly reactive species, paving the way for countless synthetic innovations.[3]

The Landmark Discovery: The First Synthesis of 2-Thienyllithium

While the early work on organolithium reagents focused primarily on alkyl and aryl derivatives, the extension of this chemistry to heterocyclic systems represented a significant advancement. The first detailed report on the synthesis of 2-thienyllithium can be traced back to a 1949 publication by Henry Gilman and his collaborators. This seminal work, titled "Metalation of Thiophene by n-Butyllithium," published in the Journal of the American Chemical Society, described a straightforward and efficient method for the preparation of this novel reagent.

The groundbreaking experiment involved the direct metalation of thiophene with n-butyllithium in diethyl ether. This reaction, a testament to the acidic nature of the proton at the 2-position of the thiophene ring, provided a reliable route to 2-thienyllithium. The choice of n-butyllithium, a readily available and highly reactive organolithium species, proved to be a key factor in the success of this method.

The Causality Behind the Experimental Choices

Gilman's selection of thiophene for this investigation was likely driven by several factors. Thiophene, an aromatic heterocycle, possesses a C-H bond at the 2-position that is significantly more acidic than those in benzene. This increased acidity is attributed to the electron-withdrawing effect of the sulfur atom and the ability of the sulfur to stabilize the resulting negative charge. This inherent reactivity made thiophene an ideal candidate for direct deprotonation by a strong organolithium base.

The use of diethyl ether as a solvent was also a critical choice. Ether solvents are known to solvate the lithium cation, breaking down the oligomeric aggregates of n-butyllithium and increasing its basicity and reactivity. This enhanced reactivity was crucial for achieving efficient deprotonation of the relatively weakly acidic thiophene.

The Historical Synthesis Protocol: A Step-by-Step Examination

The experimental procedure described by Gilman in his 1949 paper laid the foundation for the synthesis of 2-thienyllithium for decades to come. The following is a generalized representation of this historical protocol:

Experimental Protocol: The Gilman Synthesis of 2-Thienyllithium (c. 1949)

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The entire system is flushed with an inert gas, such as dry nitrogen, to exclude moisture and oxygen.

-

Reagent Charging: A solution of freshly distilled thiophene in anhydrous diethyl ether is charged into the reaction flask.

-

Addition of n-Butyllithium: A solution of n-butyllithium in a suitable solvent (typically a hydrocarbon) is added dropwise to the stirred thiophene solution at a controlled temperature, often at or below room temperature.

-

Reaction and Observation: The reaction mixture is typically stirred for a period to ensure complete metalation. The formation of 2-thienyllithium often results in a color change, and in some cases, a precipitate may form.

-

Confirmation of Formation (Indirect): In these early studies, the formation of the organolithium reagent was often confirmed indirectly by quenching the reaction with an electrophile, such as carbon dioxide (to form 2-thiophenecarboxylic acid), and then isolating and identifying the resulting product.

This protocol, while conceptually simple, required meticulous attention to anhydrous and anaerobic techniques due to the high reactivity of the organolithium species.

The Evolution of Synthesis: From Historical Methods to Modern Practices

While Gilman's direct metalation method remains a viable route to 2-thienyllithium, subsequent research has led to the development of alternative and often more versatile synthetic approaches.

Halogen-Metal Exchange

A significant advancement in the synthesis of 2-thienyllithium was the application of the halogen-metal exchange reaction. This method involves the treatment of a 2-halothiophene, typically 2-bromothiophene or 2-iodothiophene, with an organolithium reagent such as n-butyllithium or tert-butyllithium. This reaction is generally very fast, even at low temperatures, and often provides higher yields and cleaner reactions compared to direct metalation, especially for more complex thiophene derivatives.

Modern Experimental Protocol: Synthesis of 2-Thienyllithium via Halogen-Metal Exchange

-

Apparatus Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is prepared.

-

Reagent Charging: A solution of 2-bromothiophene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is placed in the reaction flask and cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Addition of Organolithium Reagent: A solution of n-butyllithium or tert-butyllithium in a hydrocarbon solvent is added dropwise to the stirred solution of 2-bromothiophene, maintaining the low temperature.

-

Reaction: The reaction mixture is stirred at the low temperature for a short period (e.g., 30-60 minutes) to ensure complete halogen-metal exchange.

-

In Situ Use: The resulting solution of 2-thienyllithium is typically used immediately in subsequent reactions with various electrophiles.

The halogen-metal exchange offers the advantage of regioselectivity, as the lithium is introduced specifically at the position of the halogen atom.

Data Presentation: A Comparison of Synthetic Routes

| Method | Starting Material | Reagent | Typical Solvent | Typical Temperature | Advantages | Disadvantages |

| Direct Metalation (Gilman) | Thiophene | n-Butyllithium | Diethyl Ether | Room Temperature | Atom economical | Can be less regioselective with substituted thiophenes |

| Halogen-Metal Exchange | 2-Bromothiophene | n-Butyllithium or t-Butyllithium | THF or Diethyl Ether | -78 °C | High regioselectivity, fast reaction | Requires a halogenated starting material |

Visualization of Key Synthetic Pathways

Sources

synthesis of 2-thienyllithium from thiophene

An In-depth Technical Guide to the Synthesis of 2-Thienyllithium from Thiophene

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the , a cornerstone reaction for the functionalization of this critical heterocyclic scaffold. Moving beyond a mere procedural outline, this document delves into the mechanistic principles governing the reaction's regioselectivity, presents a robust and meticulously detailed experimental protocol, and addresses common practical challenges. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a safe, reproducible, and high-yielding synthesis of this invaluable organometallic intermediate for applications in pharmaceutical and materials science research.

Strategic Importance in Synthesis and Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a highly sought-after component in drug design. The ability to selectively functionalize the thiophene ring is therefore a critical capability in the synthesis of novel chemical entities.

2-Thienyllithium stands out as the premier nucleophilic synthon for introducing substituents at the C2 position of the thiophene ring.[2] Its reaction with a vast array of electrophiles provides a direct and efficient route to a diverse range of 2-substituted thiophenes, which are precursors to more complex molecules.[3] This direct deprotonation (metalation) pathway is often more efficient and practical than alternative multi-step sequences.

The Mechanistic Basis for Regioselectivity

The highly regioselective formation of 2-thienyllithium over other isomers is a direct consequence of the electronic structure of the thiophene ring. The protons at the C2 and C5 positions are significantly more acidic than those at the C3 and C4 positions. This enhanced acidity is rationalized by:

-

Inductive Effects and s-Character: The electron-withdrawing nature of the sulfur atom polarizes the adjacent C-H bonds, increasing their acidity.

-

Stabilization of the Conjugate Base: The resulting carbanion at the C2 position is stabilized by the adjacent sulfur atom, which can accommodate the negative charge, partly through the involvement of its d-orbitals.

-

Kinetic Factors: The reaction is kinetically controlled. The organolithium reagent, often existing as an aggregate, coordinates to the sulfur atom's lone pair, positioning the base for preferential abstraction of the proximal C2 proton.[4][5]

The most common and practical reagent for this transformation is n-butyllithium (n-BuLi). It offers a balance of high reactivity, commercial availability, and manageable handling (with appropriate precautions).[4]

A Validated Experimental Protocol

This protocol is designed as a self-validating system. Rigorous adherence to anhydrous and anaerobic conditions is paramount for success, as organolithium reagents are highly reactive towards water and oxygen.[6]

Reagents and Equipment

| Reagent/Equipment | Specification/Grade | Rationale & Key Considerations |

| Thiophene | Anhydrous, ≥99% | Must be free of water. Freshly distilling from a suitable drying agent (e.g., CaH₂) is recommended for high-purity work. |

| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Pyrophoric; ignites spontaneously in air.[7] The concentration must be accurately known; titrate each new bottle before use.[8] |

| Anhydrous Solvent | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Must be rigorously dried and deoxygenated. THF can be deprotonated by n-BuLi at temperatures above -20 °C.[4] |

| Inert Gas System | Schlenk line or Glovebox with Argon/Nitrogen | Essential for excluding air and moisture throughout the entire procedure.[9] |

| Glassware | Schlenk flask, dropping funnel, syringes | All glassware must be oven- or flame-dried immediately before use to remove adsorbed water. |

| Temperature Control | Cryocool or Dry ice/Acetone bath (-78 °C) | Crucial for controlling the exothermic reaction and preventing side reactions, especially when using THF as a solvent. |

Step-by-Step Synthesis Workflow

Safety Pre-requisite: This procedure involves pyrophoric materials and must be performed by trained personnel in a certified chemical fume hood. A Class D fire extinguisher (for combustible metals) must be readily accessible. Appropriate PPE, including a flame-retardant lab coat, safety glasses, and dual-layer gloves (e.g., nitrile under neoprene), is mandatory.[7][10] Do not work alone.[10]

-

System Preparation: Assemble and flame-dry a three-necked flask equipped with a magnetic stir bar, nitrogen/argon inlet, thermometer adapter, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Reagent Charging: Add anhydrous THF or diethyl ether (e.g., 50 mL for a 25 mmol scale) to the flask via cannula or syringe. Cool the solvent to the target temperature, typically -78 °C to -20 °C.[11]

-

Thiophene Addition: Add freshly distilled thiophene (e.g., 2.10 g, 25 mmol) to the cold solvent via syringe.

-

n-BuLi Addition: Add n-butyllithium solution (e.g., 10 mL of 2.5 M solution in hexanes, 25 mmol, 1.0 equiv) dropwise via syringe over 20-30 minutes. Causality: A slow addition rate is critical to dissipate the heat of reaction and maintain a constant low temperature. This prevents solvent degradation (especially with THF) and minimizes side reactions.[4]

-

Reaction Progression: Stir the mixture at the chosen temperature for 1-2 hours. The formation of 2-thienyllithium is often accompanied by the formation of a white precipitate.

-

Confirmation and Use: The resulting slurry or solution of 2-thienyllithium is not isolated and should be used immediately in the subsequent reaction step. Its concentration is assumed to be theoretical based on the limiting reagent, but for precise work, titration of an aliquot is recommended.

Reaction Mechanism Visualization

The following diagram illustrates the deprotonation of thiophene by n-butyllithium.

Caption: Mechanism of thiophene metalation by n-butyllithium.

Quantification of Organolithium Concentration

Assuming the concentration of commercial n-BuLi stated on the bottle is accurate is a common source of experimental failure.[8] Its concentration can decrease over time due to degradation from trace air or moisture.[6] Therefore, titration is essential for reproducible results.

Common Titration Methods:

-

Double Titration (Gilman Method): A reliable but more time-consuming method that distinguishes between the active organolithium and non-nucleophilic base impurities like lithium hydroxide.[12]

-

Titration with Indicators: Methods using indicators like N-benzylidenebenzylamine,[13] diphenylacetic acid, or salicylaldehyde phenylhydrazone[14] provide a distinct color change at the endpoint and are often faster.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Degraded n-BuLi solution. 2. Presence of moisture or air in the reaction system. 3. Impure thiophene or solvent. | 1. Titrate the n-BuLi solution immediately before use.[8] 2. Ensure all glassware is meticulously dried and the system is kept under a positive pressure of inert gas. 3. Use freshly distilled reagents and solvents. |

| Reaction turns dark/brown | 1. Reaction temperature was too high. 2. n-BuLi was added too quickly. | 1. Use a reliable cooling bath and monitor the internal temperature. 2. Add the n-BuLi solution slowly and dropwise to maintain temperature control. |

| Inconsistent Results | 1. Variable n-BuLi concentration. 2. Inconsistent reaction setup or timing. | 1. Standardize the procedure by always titrating the n-BuLi. 2. Maintain a detailed and consistent laboratory notebook to ensure procedural fidelity between runs. |

Conclusion

The synthesis of 2-thienyllithium via direct deprotonation is a powerful and indispensable tool in modern organic synthesis. Success hinges on a thorough understanding of the underlying mechanistic principles and, most critically, on the meticulous application of techniques for handling air- and moisture-sensitive reagents. By adopting the validated protocols and troubleshooting insights presented in this guide, researchers and drug development professionals can confidently and safely generate this key building block, paving the way for the discovery and synthesis of novel, high-value molecules.

References

- Duhamel, L.; Plaquevent, J. C. A method for simple titration of organolithium reagents in ethers or hydrocarbons using metalation of N-benzylidenebenzylamine as colored reaction. The Journal of Organic Chemistry.

- Fisher Scientific. Protecting n-Butyllithium from Air and Moisture. Fisher Scientific Technical Article.

- Chemistry LibreTexts. 3.

- Catapower Inc. (2023). Titration of organolithium and organomagnesium reagents.

- Smolecule. Buy 2-Thienyllithium | 2786-07-4.

- Supporting Information for Synthesis of 1.

- SciSpace. (2019).

- Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. PNNL Safety Document.

- University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety.

- EPFL. Titrating Soluble RM, R2NM and ROM Reagents.

- Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- The Safe Use of Pyrophoric Reagents.

- ACS Chemical Health & Safety. Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory.

- Organic Syntheses Procedure. 2-thiophenethiol. Organic Syntheses.

- Brandsma, L., & Verkruijsse, H. (2025). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas.

- Wikipedia. n-Butyllithium. Wikipedia.

- PrepChem.com. Synthesis of Thienyllithium. PrepChem.com.

- University of Pretoria. (2019). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace Repository.

- Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.

- Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

- Raposo, M. L., et al. (2013). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.

- Sigma-Aldrich. 2-Thienyllithium 1.0M THF/hexanes. Sigma-Aldrich Product Page.

- Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.

- ChemicalBook. (2025). 2-THIENYLLITHIUM | 2786-07-4. ChemicalBook.

- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

- Mistry, J., et al. (2021).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. rroij.com [rroij.com]

- 3. Buy 2-Thienyllithium | 2786-07-4 [smolecule.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. scispace.com [scispace.com]

- 9. pnnl.gov [pnnl.gov]

- 10. rubingroup.org [rubingroup.org]

- 11. prepchem.com [prepchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]

Whitepaper: The Formation of 2-Thienyllithium—Mechanisms, Protocols, and Strategic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Thienyllithium is a pivotal organometallic intermediate in modern organic synthesis, particularly valued in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Its utility stems from its role as a potent nucleophile, enabling the introduction of the thiophene moiety into a vast array of molecular scaffolds. This guide provides an in-depth exploration of the primary mechanisms governing the formation of 2-thienyllithium: direct deprotonation (metalation) and halogen-metal exchange. We will dissect the underlying principles of each pathway, offer detailed, field-tested experimental protocols, and present a comparative analysis to inform strategic decision-making in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic tool.

Part 1: Foundational Principles of 2-Thienyllithium Formation

The generation of 2-thienyllithium hinges on the creation of a carbanionic center on the thiophene ring, a process that leverages the acidity of the C-H bonds or the reactivity of a C-Halogen bond. The choice between the primary synthetic routes is dictated by factors such as substrate availability, desired regioselectivity, and tolerance of other functional groups.

Direct Deprotonation (Metalation)

Direct deprotonation is often the most atom-economical method for generating 2-thienyllithium. This reaction relies on the inherent acidity of the proton at the C2 position of the thiophene ring, which is significantly more acidic than the proton at C3 due to the inductive effect of the sulfur atom and its ability to stabilize the resulting conjugate base.

The mechanism proceeds via a proton abstraction by a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi).

Mechanism of Direct Deprotonation:

-

Coordination: The organolithium reagent, which exists as an aggregate in solution, first coordinates to the sulfur atom of the thiophene ring. This pre-complexation step positions the base in proximity to the acidic C2 proton.

-

Proton Abstraction: The alkyl group of the organolithium reagent (e.g., the butyl group of n-BuLi) abstracts the C2 proton, leading to the formation of a lithium-coordinated carbanion at the C2 position and a volatile alkane byproduct (e.g., butane).

The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert, anhydrous solvent like tetrahydrofuran (THF) or diethyl ether to prevent side reactions and decomposition of the organolithium species.

The Role of Additives: TMEDA

The reactivity of organolithium reagents is profoundly influenced by their aggregation state. In hydrocarbon solvents, n-BuLi exists predominantly as hexamers, which are less reactive. In coordinating solvents like THF, this equilibrium shifts towards tetramers and dimers. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA), a bidentate chelating ligand, further breaks down these aggregates.[1]

TMEDA chelates the lithium ion, forming a more stable and well-defined complex.[1] This deaggregation process increases the nucleophilicity and basicity of the organolithium species, leading to faster and more efficient deprotonation.[1][2][3] The resulting monomeric or dimeric n-BuLi-TMEDA complexes are significantly more reactive than the higher-order aggregates.[2][4]

Caption: Mechanism of TMEDA-accelerated direct deprotonation of thiophene.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful and rapid method for the regioselective formation of 2-thienyllithium, particularly when the starting material is a halogenated thiophene (e.g., 2-bromothiophene or 2-iodothiophene). This method is often preferred when direct deprotonation is not feasible due to the presence of other acidic protons or sensitive functional groups.

The reaction is an equilibrium process, driven to completion by the formation of a more stable organolithium species.[5] The stability of the carbanion is paramount; the lithium will reside on the organic fragment that better stabilizes a negative charge. Since the sp²-hybridized carbanion of 2-thienyllithium is more stable than the sp³-hybridized carbanion of n-butyllithium, the equilibrium lies far to the right.

Mechanism of Halogen-Metal Exchange:

This reaction is exceptionally fast, often occurring at temperatures between -78 °C and -100 °C.[2] The mechanism is thought to proceed through an "ate-complex" intermediate.

-

Nucleophilic Attack: The organolithium reagent (n-BuLi) acts as a nucleophile, attacking the halogen atom (e.g., bromine) on the thiophene ring.

-

Formation of the Ate-Complex: This attack forms a transient, hypervalent intermediate known as an ate-complex, where the halogen atom is coordinated to both the thiophene ring and the butyl group from the n-BuLi.[6]

-

Collapse of the Intermediate: The ate-complex rapidly collapses, expelling the more stable 2-thienyllithium and the corresponding alkyl halide (e.g., n-butyl bromide).

The stability of the ate-complex and the subsequent transition state is influenced by the halogen's ability to accommodate a negative charge, making iodo- and bromo-thiophenes more reactive than their chloro- counterparts.[6]

Caption: Mechanism of halogen-metal exchange for 2-thienyllithium formation.

Part 2: Comparative Analysis and Strategic Selection

The choice between direct deprotonation and halogen-metal exchange is a critical decision in synthesis design. The following table summarizes the key operational parameters and considerations for each method.

| Feature | Direct Deprotonation (Metalation) | Halogen-Metal Exchange |

| Starting Material | Thiophene or substituted thiophenes | 2-Halothiophene (Br or I preferred) |

| Reagent | Strong, non-nucleophilic base (n-BuLi, s-BuLi, LDA) | Organolithium reagent (n-BuLi, t-BuLi) |

| Regioselectivity | Governed by C-H acidity (C2 > C5 > C3 > C4). Can be influenced by directing groups. | Precisely defined by the position of the halogen atom. |

| Reaction Speed | Generally slower than halogen-metal exchange. | Extremely rapid, even at very low temperatures.[2] |

| Temperature | Typically -78 °C to 0 °C. | Typically -100 °C to -78 °C. |

| Key Byproduct | Alkane (e.g., butane) | Alkyl halide (e.g., n-butyl bromide) |

| Primary Advantage | Atom economy; avoids pre-functionalization. | High regioselectivity and speed; tolerance of some functional groups. |

| Primary Limitation | Limited by the presence of more acidic protons elsewhere in the molecule. | Requires synthesis of the halothiophene precursor. |

Part 3: Experimental Protocols

The following protocols are provided as self-validating systems for the reliable generation of 2-thienyllithium. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Protocol: Formation of 2-Thienyllithium via Direct Deprotonation

Objective: To generate a solution of 2-thienyllithium from thiophene using n-butyllithium.

Materials:

-

Thiophene (distilled and stored over molecular sieves)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Dry, oven-dried glassware

Procedure:

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Addition: To the flask, add anhydrous THF (e.g., 100 mL). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add thiophene (e.g., 1.0 eq) to the cooled THF via syringe.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes (e.g., 1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the resulting mixture at -78 °C for 1 hour. The formation of 2-thienyllithium is often accompanied by the formation of a white precipitate.

-

Confirmation (Optional): To confirm the formation and estimate the yield, an aliquot of the reaction mixture can be quenched with a known electrophile (e.g., benzaldehyde or D₂O) and analyzed by GC-MS or NMR.

-

Usage: The solution of 2-thienyllithium is now ready for reaction with the desired electrophile. It is typically used in situ without isolation.

Protocol: Formation of 2-Thienyllithium via Halogen-Metal Exchange

Objective: To generate a solution of 2-thienyllithium from 2-bromothiophene.

Materials:

-

2-Bromothiophene (distilled)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous diethyl ether or THF

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Dry, oven-dried glassware

Procedure:

-

System Preparation: Set up the reaction apparatus as described in Protocol 3.1.

-

Reagent Addition: Add anhydrous diethyl ether or THF (e.g., 100 mL) to the flask and cool to -78 °C.

-

Substrate Addition: Add 2-bromothiophene (e.g., 1.0 eq) to the cooled solvent.

-

Lithiation: Add n-butyllithium (1.0 eq) dropwise at a rate that maintains the internal temperature below -75 °C. The exchange is nearly instantaneous.

-

Reaction: Stir the solution at -78 °C for 15-30 minutes to ensure the exchange is complete.

-

Usage: The resulting solution of 2-thienyllithium is ready for subsequent reactions.

Part 4: Conclusion and Future Outlook

The formation of 2-thienyllithium through direct deprotonation and halogen-metal exchange represents two of the most reliable and widely used methods in organometallic chemistry. A thorough understanding of their respective mechanisms, advantages, and limitations is crucial for the modern synthetic chemist. The choice of method is a strategic one, balancing atom economy, regiochemical control, and substrate compatibility. As the demand for complex, thiophene-containing molecules continues to grow in the pharmaceutical and materials sectors, the mastery of these foundational reactions will remain an indispensable skill for innovation and discovery.

References

-

Wikipedia. Organolithium reagent. [Link]

-

Lin, Y. (2025). Exploring the practical uses of TMEDA in 2025. [Link]

-

Millwood, C. (Date unavailable). The Role of TMEDA in Catalysis: A Manufacturer's Perspective. [Link]

-

Mulvaney, J. E., & Newton, D. J. (Date unavailable). Tetramethylethylenediamine on Reactivity and Products. [Link]

-

General Chemistry. (Date unavailable). Organolithium reagent. [Link]

-

Delport, H. P. (2019). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. [Link]

-

Brandsma, L., & Verkruijsse, H. D. (2025). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. [Link]

-

Arneson, K., et al. (Date unavailable). The Lithiation and Delithiation Processes in Lithium-Sulfur Batteries from Ab Initio Molecular Dynamics Simulations. ResearchGate. [Link]

-

García, N., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]

-

Toman, P., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chemistry Stack Exchange. (2020). lithiation between thiophene with n-buthyllithium. [Link]

-

Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Sci-Hub. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]

-

MDPI. (2022). Revealing Lithiation Kinetics and Battery Degradation Pathway in LiMn2O4-Based Commercial Cathodes via Electrochemical Strain Microscopy. [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 5. resources.saylor.org [resources.saylor.org]

- 6. repository.up.ac.za [repository.up.ac.za]

Navigating the Reactivity of 2-Thienyllithium: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Reagent

2-Thienyllithium (C₄H₃LiS) is a powerful and versatile organolithium reagent, indispensable in organic synthesis for the introduction of the thiophene moiety into a wide range of molecules.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-documented. However, like many organolithium compounds, its high reactivity is intrinsically linked to a challenging instability. This guide, intended for laboratory scientists and process chemists, provides an in-depth exploration of the factors governing the stability of 2-thienyllithium and the primary pathways through which it decomposes. Understanding these principles is paramount for ensuring reproducible, safe, and efficient synthetic outcomes.

The Crucial Role of the Solvent Environment

The choice of solvent is the single most critical factor influencing the stability of 2-thienyllithium in solution. Ethereal solvents are commonly employed due to their ability to solvate the lithium cation, thereby increasing the nucleophilicity of the thienyl anion. However, this very interaction can also be the source of decomposition.

The Instability in Tetrahydrofuran (THF)

Tetrahydrofuran (THF) is a widely used solvent for organolithium reactions due to its excellent solvating properties. However, for many organolithium reagents, including what can be inferred for 2-thienyllithium, it presents a significant stability challenge. The primary mode of decomposition in THF is the abstraction of an α-proton from the solvent molecule by the highly basic organolithium species. This initiates a cascade of reactions that consume the active reagent.[2] For instance, the half-life of n-butyllithium in THF at 0 °C is approximately 23.5 hours, and this decreases significantly at higher temperatures.[2]

Enhanced Stability in Alternative Ethereal Solvents

To mitigate the decomposition observed in THF, alternative ethereal solvents are often employed:

-

Diethyl Ether (Et₂O): Being less polar than THF, diethyl ether solvates the lithium cation less strongly. This results in a lower reactivity of the organolithium reagent but a marked increase in its stability.[2]

-

2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a superior alternative to THF for many organometallic reactions.[3][4] The presence of a methyl group at the 2-position of the THF ring sterically hinders the abstraction of the α-proton, significantly slowing down the primary decomposition pathway.[2] For example, the half-life of n-butyllithium at 35°C is 70 minutes in 2-MeTHF, compared to just 10 minutes in THF.[3] This enhanced stability allows for reactions to be conducted at higher temperatures, which can be advantageous for optimizing reaction kinetics and for large-scale processes.[2]

The following table summarizes the qualitative stability of organolithium reagents in common ethereal solvents, which can be used as a predictive framework for the behavior of 2-thienyllithium.

| Solvent | Relative Stability | Causal Explanation |

| Tetrahydrofuran (THF) | Lower | Strong solvation of Li⁺ leads to high reactivity and susceptibility to α-proton abstraction.[2] |

| Diethyl Ether (Et₂O) | Higher | Weaker solvation of Li⁺ reduces reactivity and the rate of solvent metallation.[2] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Highest | Steric hindrance at the α-position significantly inhibits proton abstraction by the organolithium reagent.[2] |

Foreseeable Decomposition Pathways of 2-Thienyllithium

While direct kinetic studies on the decomposition of 2-thienyllithium are scarce in the literature, strong evidence from analogous systems points towards two primary decomposition pathways: reaction with the solvent and unimolecular decomposition via ring-opening.

Reaction with Ethereal Solvents

As previously discussed, the deprotonation of ethereal solvents is a major decomposition route. The mechanism involves the abstraction of an α-proton from the ether, leading to the formation of an unstable intermediate that rapidly decomposes. In the case of THF, this leads to the formation of ethylene and the lithium enolate of acetaldehyde.[2]

Caption: Decomposition of 2-Thienyllithium via Reaction with THF.

Ring-Opening of the Thiophene Moiety

Caption: Proposed Ring-Opening Decomposition Pathway of 2-Thienyllithium.

Practical Recommendations for Maximizing Stability

To ensure the successful application of 2-thienyllithium in synthesis, adherence to strict experimental protocols is crucial. The following recommendations are based on established best practices for handling organolithium reagents.[6]

Protocol for the Preparation of 2-Thienyllithium

This protocol describes the in situ preparation of 2-thienyllithium from thiophene and n-butyllithium.

Materials:

-

Thiophene (freshly distilled)

-

n-Butyllithium (solution in hexanes, titrated)

-

Anhydrous diethyl ether or 2-methyltetrahydrofuran

-

Dry, nitrogen-flushed glassware

Procedure:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Charge the flask with freshly distilled thiophene and anhydrous diethyl ether (or 2-MeTHF).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a titrated solution of n-butyllithium via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The resulting solution of 2-thienyllithium is now ready for use.

Protocol for Assessing the Stability of 2-Thienyllithium Solutions

This protocol outlines a method for determining the concentration of 2-thienyllithium over time to assess its stability under specific conditions (e.g., in a particular solvent at a given temperature).

Materials:

-

Solution of 2-thienyllithium to be tested

-

Anhydrous 1,2-dibromoethane in anhydrous diethyl ether (titrant)

-

2,2'-biquinoline (indicator)

-

Dry, nitrogen-flushed glassware

Procedure:

-

At time zero (t=0), withdraw a small aliquot (e.g., 1.0 mL) of the 2-thienyllithium solution under a nitrogen atmosphere using a gas-tight syringe.

-

Immediately add the aliquot to a flask containing a small amount of 2,2'-biquinoline indicator in anhydrous diethyl ether at room temperature. The solution should turn a deep reddish-brown.

-

Titrate the solution with a standardized solution of 1,2-dibromoethane in diethyl ether until the color disappears.

-

Record the volume of titrant used.

-

Repeat steps 1-4 at regular time intervals (e.g., every 30 or 60 minutes) while maintaining the bulk solution of 2-thienyllithium at the desired temperature.

-

Calculate the concentration of 2-thienyllithium at each time point and plot the concentration versus time to determine the rate of decomposition.

Caption: Experimental Workflow for the Preparation and Stability Assessment of 2-Thienyllithium.

Conclusion: A Call for Further Investigation

While our understanding of the stability of 2-thienyllithium has advanced significantly through the study of analogous systems, a clear need remains for direct quantitative studies on this specific reagent. The determination of precise decomposition kinetics and the definitive experimental or computational confirmation of its decomposition pathways will provide invaluable data for chemists working with this important synthetic tool. By applying the principles and protocols outlined in this guide, researchers can significantly improve the reliability and safety of their synthetic endeavors involving 2-thienyllithium.

References

-

Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN (2-MeTHF). Retrieved from [Link]

- Di Tommaso, D., & Yurino, T. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 147(12), 2023–2030.

- Pratt, L. M. (2017). A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Organic Chemistry: Current Research, 6(3).

- Pace, V., & Holzer, W. (2013). Recent advancements on the use of 2-methyltetrahydrofuran (2-MeTHF) in biotransformations. Current Organic Chemistry, 17(14), 1484–1490.

- Reich, H. J., & Sikorski, W. H. (1998). Trapping experiments of decomposing TC by adding different scavengers. Journal of the American Chemical Society, 120(2), 402–403.

- Stanetty, P., & Mihovilovic, M. D. (1998). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 63(21), 7130–7131.

- Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer Berlin, Heidelberg.

- Fuller, L. S., Iddon, B., & Smith, K. A. (1999). Thienothiophenes. Part 3. On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes. Journal of the Chemical Society, Perkin Transactions 1, (10), 1273–1278.

- Oida, T., Tanimoto, S., Terao, H., & Okano, M. (1986). Ring fragmentations of 2-alkenyl- and 2-benzyl-1,3-dithiolanes induced by bases. A novel method for the preparation of 1,1-bisalkylthio- or 1-alkylthioalk-1-enes and -alka-1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1, 1715–1723.

-

ChemBK. (2024). 2-Thienyllithium solution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thienyllithium. Retrieved from [Link]

Sources

Navigating the Labyrinth of 2-Thienyllithium Solubility: A Technical Guide for the Modern Chemist

Introduction: The Pivotal Role of 2-Thienyllithium in Synthesis and the Criticality of Solubility

2-Thienyllithium (C₄H₃LiS) stands as a cornerstone reagent in contemporary organic synthesis, prized for its utility in forging carbon-carbon and carbon-heteroatom bonds. Its application spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making a comprehensive understanding of its chemical behavior paramount.[1] The solubility of this potent organolithium reagent in organic solvents is not merely a matter of practical convenience; it is a critical parameter that dictates its reactivity, stability, and aggregation state, thereby influencing reaction kinetics, yields, and product selectivity. This guide provides an in-depth exploration of the solubility of 2-thienyllithium, offering both theoretical insights and practical, field-proven methodologies for its determination and optimization.

I. The Qualitative Landscape of 2-Thienyllithium Solubility

At its core, the solubility of 2-thienyllithium is governed by the highly polar nature of the carbon-lithium bond and the overall molecular structure. As a general principle, 2-thienyllithium exhibits good solubility in ethereal solvents, which can solvate the lithium cation, thereby stabilizing the organometallic species in solution.

Commonly Employed Solvents:

-

Tetrahydrofuran (THF): THF is one of the most frequently used solvents for 2-thienyllithium due to its excellent solvating power for the lithium cation. This strong coordination leads to the deaggregation of 2-thienyllithium clusters, enhancing both its solubility and reactivity.

-

Diethyl Ether (Et₂O): While also an effective solvent, diethyl ether is a less powerful Lewis base compared to THF. Consequently, 2-thienyllithium tends to exist in a more aggregated state in diethyl ether, which can influence its solubility and reactivity profile.

-

1,2-Dimethoxyethane (DME): As a bidentate chelating ether, DME is a highly effective solvent for solvating the lithium cation, often leading to the formation of well-defined, soluble complexes.

Incompatible Solvents:

It is crucial to recognize that 2-thienyllithium is incompatible with protic solvents such as water and alcohols. These solvents will readily protonate the highly basic thienyl anion, leading to the irreversible decomposition of the reagent.[1]

II. The Interplay of Aggregation and Solubility: A Deeper Dive

Organolithium reagents, including 2-thienyllithium, rarely exist as discrete monomers in solution. Instead, they form aggregates (dimers, tetramers, etc.), the nature and size of which are profoundly influenced by the solvent environment. This aggregation state is intrinsically linked to the reagent's solubility.

The equilibrium between different aggregation states can be visualized as follows:

Caption: Solvent-mediated deaggregation of 2-thienyllithium.

Ethereal solvents promote the dissolution of 2-thienyllithium by coordinating to the lithium centers, which breaks down the larger, less soluble aggregates into smaller, more soluble species. The strength of this coordination directly impacts the extent of deaggregation and, consequently, the solubility.

-

In Diethyl Ether: 2-thienyllithium has been shown to exist predominantly as a tetramer, [(Et₂O)Li(C₄H₃S)]₄.[1]

-

In Tetrahydrofuran: The stronger coordinating ability of THF favors the formation of a dimeric species, [(THF)₂Li(C₄H₃S)]₂.[1]

The addition of potent coordinating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can further deaggregate these species, often leading to the formation of highly soluble and reactive monomeric or dimeric complexes.[2]

III. Quantitative Solubility Data: A Practical Perspective

While precise, universally applicable quantitative solubility data for 2-thienyllithium is scarce in the literature due to its reactive nature and dependence on experimental conditions, commercially available solutions provide a practical benchmark for its solubility in common solvent systems.

| Solvent System | Typical Commercial Concentration (Molarity) | Reference |

| THF/Hexanes | 1.0 M |

This table indicates that a concentration of at least 1.0 M is achievable in a THF/hexanes mixture, highlighting the good solubility of 2-thienyllithium in this ethereal co-solvent system. The density of a commercial 1.0 M solution in THF/hexanes is reported to be approximately 0.829 g/mL at 25 °C.[1]

IV. Experimental Determination of 2-Thienyllithium Solubility

For research and process development, it is often necessary to determine the solubility of 2-thienyllithium under specific experimental conditions (e.g., in a novel solvent system or at a particular temperature). The following protocols outline reliable methods for this determination.

A. Preparation of a Saturated Solution of 2-Thienyllithium

The first step in any solubility determination is the preparation of a saturated solution.

Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a rubber septum, and a glass stopper. Maintain a positive pressure of inert gas throughout the procedure.

-

Solvent Addition: Transfer the desired volume of anhydrous organic solvent into the flask via a cannula or a syringe.

-

Reagent Generation: Cool the solvent to the desired temperature (e.g., -78 °C for the reaction of n-butyllithium with thiophene). Slowly add the appropriate precursors for the in situ generation of 2-thienyllithium (e.g., dropwise addition of n-butyllithium to a solution of thiophene).

-

Equilibration: Allow the reaction mixture to stir at the desired temperature for a sufficient time to ensure that equilibrium between the solid and dissolved 2-thienyllithium is reached. This may take several hours. The presence of a persistent precipitate indicates that a saturated solution has been formed.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-chilled, gas-tight syringe equipped with a needle and a filter to prevent the transfer of any solid particles.

Caption: Workflow for preparing a saturated 2-thienyllithium solution.

B. Determination of Concentration: Titration and NMR Spectroscopic Methods

Once a sample of the saturated solution is obtained, its concentration must be accurately determined. This concentration represents the solubility of 2-thienyllithium in that solvent at that temperature.

Titration is a classic and reliable method for determining the concentration of organolithium reagents. Several methods are available, with the Gilman double titration being a historically significant, albeit more complex, approach. A more direct and commonly used method is titration with a known amount of a suitable indicator and a titrant.

Direct Titration with an Indicator:

This method relies on the reaction of the organolithium with an indicator that produces a distinct color change at the endpoint.

Protocol:

-

Indicator Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small, accurately weighed amount of a suitable indicator (e.g., 1,10-phenanthroline or N-benzylbenzamide) in anhydrous THF.

-

Sample Addition: Add a known volume of the saturated 2-thienyllithium solution to the indicator solution.

-

Titration: Titrate the solution with a standardized solution of a secondary alcohol (e.g., sec-butanol in xylene) until the characteristic color change of the endpoint is observed and persists.

-

Calculation: From the volume of the titrant used and its known concentration, the moles of 2-thienyllithium in the initial sample can be calculated, thus providing its concentration (solubility).

NMR spectroscopy offers a powerful and non-destructive method for determining the concentration of organolithium reagents. The "No-D" (no deuterium) NMR technique is particularly useful as it allows for the use of a non-deuterated internal standard.[3][4][5]

Protocol:

-

Sample Preparation: In a glovebox or under a strictly inert atmosphere, add a known volume of the saturated 2-thienyllithium solution to an NMR tube.

-

Internal Standard: Add a known amount of a suitable, non-reactive internal standard (e.g., 1,5-cyclooctadiene) to the NMR tube. The internal standard should have resonances that are well-resolved from those of the solvent and 2-thienyllithium.

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

-

Data Analysis: Integrate the signals corresponding to the protons of the internal standard and the protons of the 2-thienyl group.

-

Calculation: By comparing the integrals and knowing the exact amount of the internal standard added, the concentration of 2-thienyllithium can be accurately calculated.

V. Factors Influencing the Solubility of 2-Thienyllithium

Several key factors can be manipulated to control and enhance the solubility of 2-thienyllithium for synthetic applications.

-

Temperature: The effect of temperature on the solubility of 2-thienyllithium is complex and depends on the thermodynamics of the dissolution process. In many cases, for solid solutes, solubility increases with temperature.[6][7][8][9] However, the stability of the organolithium reagent must also be considered, as decomposition can occur at higher temperatures.

-

Solvent Choice: As discussed, the choice of solvent has a profound impact on solubility. More strongly coordinating ethereal solvents like THF and DME generally lead to higher solubility than less coordinating ethers like diethyl ether.

-

Coordinating Additives (Lewis Bases): The addition of strong Lewis bases like TMEDA can significantly enhance the solubility of 2-thienyllithium by breaking down aggregates into smaller, more soluble species. This is a common strategy to improve both the solubility and reactivity of organolithium reagents.

-